molecular formula C9H12F3N3 B1427877 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine CAS No. 1247165-32-7

3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine

Cat. No. B1427877
CAS RN: 1247165-32-7
M. Wt: 219.21 g/mol
InChI Key: NKMNOYDMGSWCJV-UHFFFAOYSA-N
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Description

“3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine” is a chemical compound with the CAS Number: 1247165-32-7 . It has a molecular weight of 219.21 . The IUPAC name for this compound is 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12F3N3/c10-9(11,12)8-3-5-15(14-8)7-2-1-4-13-6-7/h3,5,7,13H,1-2,4,6H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Drug Discovery and Development

The piperidine nucleus is a significant element in drug discovery due to its presence in many bioactive compounds. The trifluoromethyl group, often found in pharmaceuticals, can enhance the biological activity and metabolic stability of drugs. Compounds like “3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine” could potentially be used in the development of new medications due to these properties .

Neurotransmitter Antagonists

Compounds with a trifluoromethyl group have been used as neurotransmitter antagonists, such as CGRP receptor antagonists, which are involved in pain transmission through meningeal blood vessels and dura . This suggests that our compound could have applications in pain management therapies.

Synthesis of Bioactive Molecules

Functionalized piperidinic derivatives are ubiquitous in natural products and bioactive compounds. The specific structure of “3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine” could be valuable for synthesizing a variety of bioactive molecules with potential therapeutic effects .

Safety and Hazards

The safety information for this compound includes several hazard statements such as H302, H315, H318, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-[3-(trifluoromethyl)pyrazol-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3/c10-9(11,12)8-3-5-15(14-8)7-2-1-4-13-6-7/h3,5,7,13H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMNOYDMGSWCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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